molecular formula C9H10ClNO3 B1312736 Ethyl 4-chloro-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate CAS No. 821791-58-6

Ethyl 4-chloro-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate

Cat. No. B1312736
M. Wt: 215.63 g/mol
InChI Key: WGSWOEOJYNQPRP-UHFFFAOYSA-N
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Description

Ethyl 4-chloro-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate is a chemical compound with the formula C9H10ClNO3 . It is used for the synthesis of analogs of Lucanthone, having antitumor and bactericidal properties .


Synthesis Analysis

The synthesis of Ethyl 4-chloro-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate involves several steps. In one method, phosphorus oxychloride and triethylamine are combined with the compound at 120°C for 5 hours. The reaction mixture is then diluted with acetonitrile and saturated aqueous sodium bicarbonate solution, and stirred vigorously overnight .


Molecular Structure Analysis

The molecular structure of Ethyl 4-chloro-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate is characterized by a pyridine ring, which is a six-membered ring with one nitrogen atom and a carbonyl group at the 3-position. The molecule also contains a chlorine atom at the 4-position and a methyl group at the 1-position .


Physical And Chemical Properties Analysis

Ethyl 4-chloro-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate is a solid at room temperature. It has a molecular weight of 215.63 . The compound is sealed in dry conditions and stored at room temperature .

Scientific Research Applications

  • Electrochemistry

    • Pyridine derivatives are important heterocyclic compounds used in pharmaceuticals and as chemical reagents for organic synthesis .
    • They are used in the study of reduction-oxidation mechanisms of hydrogenated pyridine derivatives combining analytical and preparative electrochemical methods .
  • Bioactive Ligands and Chemosensors

    • Pyridine derivatives, particularly Schiff bases of pyridine, can act as flexible and multidentate bioactive ligands .
    • They exhibit a range of bioactivities including antibacterial, antiviral, antitubercular, antifungal, antioxidant, anticonvulsants, antidepressant, anti-inflammatory, antihypertensive, anticancer activity, etc .
    • They are also used in the development of chemosensors for qualitative and quantitative detection of selective or specific ions in various kinds of environmental and biological media .
  • Pharmaceuticals

    • Pyridine derivatives have several biological applications such as anticonvulsant, antimicrobial, anticancer, antidiabetic agents .
  • Therapeutics

    • Derivatives of pyridine are reported to have anti-cancer, antihypertensive, antiulcer, antimicrobial, and many other therapeutic applications .
  • Chemistry with Schiff Bases of Pyridine Derivatives

    • Pyridine derivatives, particularly Schiff bases of pyridine, can act as flexible and multidentate bioactive ligands .
    • They exhibit a range of bioactivities including antibacterial, antiviral, antitubercular, antifungal, antioxidant, anticonvulsants, antidepressant, anti-inflammatory, antihypertensive, anticancer activity, etc .
    • They are also used in the development of chemosensors for qualitative and quantitative detection of selective or specific ions in various kinds of environmental and biological media .
  • Cardiac Ionic Channels

    • Pyridine derivatives are employed to treat multiple medical illnesses, including prostate cancer, AIDS, tuberculosis, angina, ulcer, arthritis, urinary tract analgesic, Alzheimer’s disease, and cardiovascular diseases .
    • This chapter emphasized the currently available synthetic pyridine derivatives, including nimodipine, ciclopirox, efonidipine, nifedipine, milrinone, and amrinone, effects on cardiac ionic channels and their mechanisms of action for the cure .
    • Pyridine derivatives regulate several voltage-gated ion channel behaviors, including sodium (Nav), calcium (Cav), and potassium (Kv) channels, and are set as a therapeutic approach .

Safety And Hazards

The compound is labeled with the signal word “Warning”. It has hazard statements H302, H315, H319, and H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .

Future Directions

The future directions for research on Ethyl 4-chloro-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate could involve further exploration of its potential antitumor and bactericidal properties. Additionally, more studies could be conducted to understand its mechanism of action and to develop it into a therapeutic agent .

properties

IUPAC Name

ethyl 4-chloro-1-methyl-6-oxopyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10ClNO3/c1-3-14-9(13)6-5-11(2)8(12)4-7(6)10/h4-5H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGSWOEOJYNQPRP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN(C(=O)C=C1Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00469491
Record name Ethyl 4-chloro-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00469491
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4-chloro-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate

CAS RN

821791-58-6
Record name Ethyl 4-chloro-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00469491
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Triethylamine (7.07 mL, 50.7 mmol) was added to a suspension of 4-hydroxy-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid ethyl ester (10.0 g, 50.7 mmol) and POCl3 (27.85 mL, 304.3 mmol). After stirring 16 hours, the reaction mixture was concentrated under reduced pressure. The resulting residue was poured onto ice, carefully neutralized with saturated K2CO3 solution, and diluted with EtOAc. The layers were separated and the aqueous phase further extracted with EtOAc. The combined organic extracts were dried (MgSO4) and concentrated under reduced pressure to yield 7.3 g (67%) clean desired product.
Quantity
7.07 mL
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reactant
Reaction Step One
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Quantity
27.85 mL
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reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

Ethyl 4,6-dichloronicotinate [prepared according to the literature procedure of J. Chem. Soc. 5163 (1963)] (3.19 g, 14.5 mmol) and dimethyl sulfate (6.0 mL, 63 mmol) were combined in a thick-walled glass tube with a Teflon cap. The tube was sealed and heated in a 120° C. sand bath. After 5 h, the reaction was cooled to ambient temperature and diluted with acetonitrile (100 mL) and saturated aqueous sodium bicarbonate solution (100 mL). The reaction mixture was stirred vigorously overnight (ca. 18 h). This mixture was further diluted with water and extracted with dichloromethane (3×). The combined extracts were washed with brine, dried over anhydrous magnesium sulfate and concentrated in vacuo to afford 4-chloro-1-methyl-6-oxo-1,6-dihydro-pyridine-3-carboxylic acid ethyl ester (2.65 g, 85% yield) as an oil that solidified upon standing.
Quantity
0 (± 1) mol
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6 mL
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[Compound]
Name
Teflon
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0 (± 1) mol
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100 mL
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100 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
LE Bandy - 2012 - open.library.ubc.ca
Introduction: HIV infects over 35 million people worldwide. Since the introduction of HAART the survival rate for HIV/AIDS patien ts has increased exponentially. HAART, although …
Number of citations: 5 open.library.ubc.ca

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